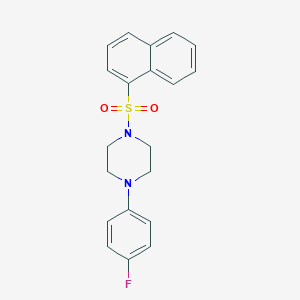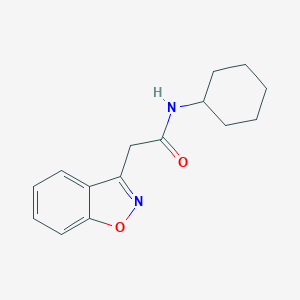![molecular formula C13H20Br2N2O2S B226029 2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DBDPE or DE-83R, and it is a flame retardant that has been used in various industries, including electronics, construction, and textiles. However, recent studies have shown that DBDPE has potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
DBDPE inhibits the activity of PKC and COX-2 by binding to their active sites, thereby preventing the enzymes from carrying out their functions. Additionally, DBDPE has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
DBDPE has been found to have various biochemical and physiological effects. Studies have shown that DBDPE can reduce inflammation, inhibit cell proliferation, induce apoptosis, and reduce oxidative stress. Additionally, DBDPE has been found to have neuroprotective effects and can reduce the risk of developing Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DBDPE has several advantages for lab experiments, including its ability to inhibit the activity of PKC and COX-2, induce apoptosis in cancer cells, and reduce inflammation. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on DBDPE. One potential area of research is its use as a therapeutic agent for cancer treatment. Studies have shown that DBDPE can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in treating different types of cancer. Additionally, DBDPE has been found to have neuroprotective effects, and further research is needed to determine its potential use in treating neurodegenerative diseases. Finally, further research is needed to determine the safety and efficacy of DBDPE as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of DBDPE involves the reaction of 2,5-dibromoaniline with N-(3-chloropropyl)diethylamine in the presence of sodium carbonate and copper powder. The resulting product is then treated with benzenesulfonyl chloride to form 2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide.
Applications De Recherche Scientifique
DBDPE has been found to have potential therapeutic applications due to its ability to inhibit the activity of certain enzymes and proteins. Studies have shown that DBDPE can inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, DBDPE has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules.
Propriétés
Nom du produit |
2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H20Br2N2O2S |
Poids moléculaire |
428.19 g/mol |
Nom IUPAC |
2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C13H20Br2N2O2S/c1-3-17(4-2)9-5-8-16-20(18,19)13-10-11(14)6-7-12(13)15/h6-7,10,16H,3-5,8-9H2,1-2H3 |
Clé InChI |
NUFQYHQYSPFYQI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
SMILES canonique |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)






